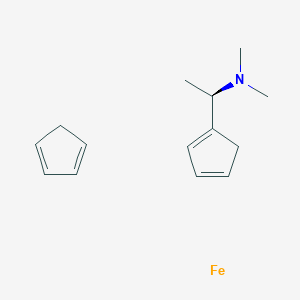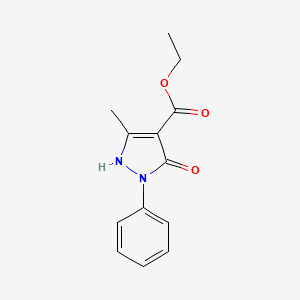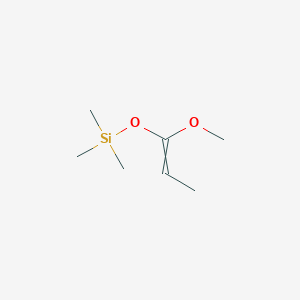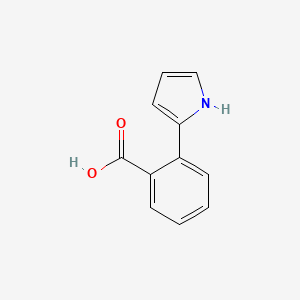![molecular formula C18H18N4O4 B12510590 N-{3-[5-(1-hydroxyethyl)-1,3,4-oxadiazol-2-yl]cyclobutyl}-3-phenyl-1,2-oxazole-5-carboxamide](/img/structure/B12510590.png)
N-{3-[5-(1-hydroxyethyl)-1,3,4-oxadiazol-2-yl]cyclobutyl}-3-phenyl-1,2-oxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[5-(1-ヒドロキシエチル)-1,3,4-オキサジアゾール-2-イル]シクロブチル}-3-フェニル-1,2-オキサゾール-5-カルボキサミドは、分子式C18H18N4O4、分子量354.36 g/molの複雑な有機化合物です。 。この化合物は、オキサジアゾール環、シクロブチル基、オキサゾール環を含むユニークな構造を特徴としており、さまざまな科学的研究の興味深い対象となっています。
準備方法
合成ルートと反応条件
N-{3-[5-(1-ヒドロキシエチル)-1,3,4-オキサジアゾール-2-イル]シクロブチル}-3-フェニル-1,2-オキサゾール-5-カルボキサミドの合成は、通常、容易に入手可能な出発物質から始まり、複数の手順を伴います。このプロセスには、環化反応によるオキサジアゾール環の形成、それに続くシクロブチル基とオキサゾール環の導入が含まれる場合があります。温度、溶媒、触媒などの特定の反応条件は、高収率と純度を実現するために最適化されます。
工業生産方法
この化合物の工業生産には、コスト効率と環境持続可能性を確保するスケーラブルな合成ルートが含まれる場合があります。連続フロー化学やグリーンケミストリーの原則などの技術は、生産プロセスの効率を高め、環境への影響を軽減するために採用される可能性があります。
化学反応の分析
反応の種類
N-{3-[5-(1-ヒドロキシエチル)-1,3,4-オキサジアゾール-2-イル]シクロブチル}-3-フェニル-1,2-オキサゾール-5-カルボキサミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は、対応するケトンまたはアルデヒドを形成するために酸化される可能性があります。
還元: オキサジアゾール環は、特定の条件下で還元されて、さまざまな生成物を生成する可能性があります。
置換: この化合物は、求核置換反応または求電子置換反応に関与して、誘導体の生成につながる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤または求電子剤が含まれます。温度、圧力、溶媒の選択などの反応条件は、目的の生成物を得るために不可欠です。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の反応条件と試薬に依存します。たとえば、ヒドロキシル基の酸化はケトンを生成する可能性があり、置換反応はさまざまな官能基を持つ広範囲の誘導体につながる可能性があります。
科学的研究の応用
N-{3-[5-(1-ヒドロキシエチル)-1,3,4-オキサジアゾール-2-イル]シクロブチル}-3-フェニル-1,2-オキサゾール-5-カルボキサミドは、以下を含むいくつかの科学研究における応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌性、抗真菌性、抗がん性などの潜在的な生物活性について研究されています。
医学: 創薬や医薬品化学など、潜在的な治療用途について調査されています。
産業: 新しい材料の開発や特定の工業プロセスにおける触媒として利用されています。
作用機序
N-{3-[5-(1-ヒドロキシエチル)-1,3,4-オキサジアゾール-2-イル]シクロブチル}-3-フェニル-1,2-オキサゾール-5-カルボキサミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素または受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的および経路は、特定の用途および研究されている生物システムによって異なります。
類似の化合物との比較
類似の化合物
類似の化合物には、以下のような他のオキサジアゾールおよびオキサゾール誘導体があります。
- N-{3-[5-(1-ヒドロキシエチル)-1,3,4-オキサジアゾール-2-イル]シクロブチル}-3-フェニル-1,2-オキサゾール-5-カルボキサミド
- N-{3-[5-(1-ヒドロキシエチル)-1,3,4-オキサジアゾール-2-イル]シクロブチル}-3-フェニル-1,2-オキサゾール-5-カルボキサミド
独自性
N-{3-[5-(1-ヒドロキシエチル)-1,3,4-オキサジアゾール-2-イル]シクロブチル}-3-フェニル-1,2-オキサゾール-5-カルボキサミドの独自性は、明確な化学的および生物学的特性を与える、官能基と環の特定の組み合わせにあります。これは、さまざまな研究および工業用途において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Similar compounds include other oxadiazole and oxazole derivatives, such as:
- N-{3-[5-(1-hydroxyethyl)-1,3,4-oxadiazol-2-yl]cyclobutyl}-3-phenyl-1,2-oxazole-5-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C18H18N4O4 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
N-[3-[5-(1-hydroxyethyl)-1,3,4-oxadiazol-2-yl]cyclobutyl]-3-phenyl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C18H18N4O4/c1-10(23)17-20-21-18(25-17)12-7-13(8-12)19-16(24)15-9-14(22-26-15)11-5-3-2-4-6-11/h2-6,9-10,12-13,23H,7-8H2,1H3,(H,19,24) |
InChIキー |
XPEHHUISIBFLHX-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NN=C(O1)C2CC(C2)NC(=O)C3=CC(=NO3)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Hydroxymethyl)-6-[2-methoxy-4-(2-nitroethenyl)phenoxy]oxane-3,4,5-triol](/img/structure/B12510518.png)

![Sodium 4-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate](/img/structure/B12510529.png)
![Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B12510531.png)

![2-[2-(2-aminopropanamido)-3-(1H-indol-3-yl)propanamido]propanoic acid](/img/structure/B12510544.png)




![2-[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B12510586.png)
![2-Amino-3-({[2-(prop-2-yn-1-yloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B12510606.png)
![4,4,5,5-Tetramethyl-2-[2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B12510610.png)
